molecular formula C26H34N2O2 B12664704 1-(Butylamino)-4-[(2-ethylhexyl)amino]anthraquinone CAS No. 85455-53-4

1-(Butylamino)-4-[(2-ethylhexyl)amino]anthraquinone

Cat. No.: B12664704
CAS No.: 85455-53-4
M. Wt: 406.6 g/mol
InChI Key: QXAKJXZXSHFUGJ-UHFFFAOYSA-N
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Description

1-(Butylamino)-4-[(2-ethylhexyl)amino]anthraquinone (CAS: 14847-54-2; EC: 238-908-6) is a disubstituted anthraquinone derivative featuring a butylamino group at position 1 and a branched 2-ethylhexylamino group at position 4 . Anthraquinones are renowned for their planar aromatic structure, which facilitates π-π stacking interactions, making them valuable in dyes, pharmaceuticals, and materials science. The combination of a linear butyl chain and a bulky 2-ethylhexyl substituent in this compound likely enhances solubility in nonpolar solvents while maintaining electronic properties critical for applications like organic semiconductors or intercalating agents .

Properties

CAS No.

85455-53-4

Molecular Formula

C26H34N2O2

Molecular Weight

406.6 g/mol

IUPAC Name

1-(butylamino)-4-(2-ethylhexylamino)anthracene-9,10-dione

InChI

InChI=1S/C26H34N2O2/c1-4-7-11-18(6-3)17-28-22-15-14-21(27-16-8-5-2)23-24(22)26(30)20-13-10-9-12-19(20)25(23)29/h9-10,12-15,18,27-28H,4-8,11,16-17H2,1-3H3

InChI Key

QXAKJXZXSHFUGJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CNC1=C2C(=C(C=C1)NCCCC)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution on 1,4-Dihydroxyanthraquinone

The primary and most established method for synthesizing 1-(Butylamino)-4-[(2-ethylhexyl)amino]anthraquinone involves nucleophilic aromatic substitution (SNAr) of 1,4-dihydroxyanthraquinone (quinizarin) with the respective amines:

  • Starting Material: 1,4-Dihydroxyanthraquinone (quinizarin), sometimes used in a mixture with its leuco form, 2,3-dihydro-1,4-dihydroxyanthraquinone (leukochinizarin), which can be generated in situ by reduction with zinc dust or sodium dithionite.

  • Amines Used: Butylamine and 2-ethylhexylamine are introduced sequentially or simultaneously to substitute the hydroxyl groups at positions 1 and 4.

  • Catalysts and Additives: The reaction is often catalyzed or facilitated by oxidizing agents such as iodobenzenediacetate or carried out in the presence of boric acid, which improves yield and selectivity.

  • Solvents: Polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) are preferred, often mixed with aliphatic alcohols (e.g., n-butanol, iso-amyl alcohol) or water to optimize solubility and reaction kinetics.

  • Reaction Conditions: The reaction temperature is typically maintained between 60°C and 160°C, with an optimal range of 85°C to 105°C to balance reaction rate and product stability.

  • Molar Ratios: The amine to anthraquinone molar ratio is controlled, usually 1.1 to 1.3 equivalents of amine per mole of anthraquinone to ensure complete substitution without excessive side reactions.

  • Workup: After reaction completion, the mixture is cooled, and the product is precipitated by adding alcohols or water. The precipitate is filtered, washed, and dried to yield the pure aminoanthraquinone derivative.

Stepwise Alkylation via Iodo-Substituted Intermediates

An alternative synthetic route involves preparing alkylated iodoaniline intermediates followed by coupling reactions:

  • Preparation of N-Butyl-N-(2-ethylhexyl)-4-iodoaniline: This intermediate is synthesized by alkylation of 4-iodoaniline with 1-iodobutane and 3-(bromomethyl)heptane (for the 2-ethylhexyl group) in the presence of potassium iodide and phase transfer catalysts.

  • Subsequent Coupling: The iodoaniline derivatives can then be coupled with anthraquinone derivatives via palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) or nucleophilic substitution to introduce the amino groups at the desired positions.

  • Advantages: This method allows for precise control over the alkyl substituents and can be adapted for synthesizing analogs with different alkyl chains.

  • Limitations: It involves multiple steps and requires handling of halogenated intermediates and transition metal catalysts, which may increase cost and complexity.

Detailed Reaction Parameters and Yields

Parameter Typical Range/Value Notes
Starting Material 1,4-Dihydroxyanthraquinone May be mixed with leuco form (1-20%)
Amines Butylamine, 2-ethylhexylamine 1.1–1.3 mol equivalents per anthraquinone
Catalyst/Additive Iodobenzenediacetate, boric acid Enhances substitution efficiency
Solvent NMP + aliphatic alcohols or water 30–75% NMP by weight in reaction mixture
Temperature 85–105 °C Optimal for high yield and purity
Reaction Time Several hours (varies by scale) Monitored by TLC or HPLC
Product Isolation Precipitation with alcohol/water Filtration, washing, drying
Yield High (typically >80%) Depends on purity of starting materials

Mechanistic Insights

  • The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbon atoms of the anthraquinone ring where hydroxyl groups are present.

  • The presence of boric acid or oxidizing agents facilitates the displacement of hydroxyl groups by stabilizing intermediates and promoting the formation of aminoanthraquinone bonds.

  • The leuco form of quinizarin (reduced form) is more reactive and can be oxidized back to the quinone form after substitution, improving overall reaction efficiency.

Summary of Advantages and Challenges

Aspect Advantages Challenges
Nucleophilic Substitution High yield, straightforward, scalable Requires careful control of temperature and solvent composition
Use of Leucoquinizarin Enhances reactivity and substitution efficiency Requires in situ reduction and oxidation steps
Stepwise Alkylation Precise control over substituents Multi-step, involves halogenated intermediates and catalysts
Product Purity High purity achievable with proper workup Requires efficient precipitation and washing

Chemical Reactions Analysis

Types of Reactions

1-(Butylamino)-4-[(2-ethylhexyl)amino]anthraquinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: It can be reduced to form hydroquinones.

    Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Hydroquinones.

    Substitution: Alkylated or acylated anthraquinone derivatives.

Scientific Research Applications

Dye and Pigment Applications

Coloration Properties:
The compound exhibits strong coloration properties, making it suitable for use in dye formulations. Its stability and vibrant color are advantageous in various applications, including textiles and coatings. The dual amino substitutions enhance its solubility, allowing for better dispersion in dyeing processes.

Synthesis Methods:
The synthesis of 1-(Butylamino)-4-[(2-ethylhexyl)amino]anthraquinone typically involves nucleophilic substitution reactions. These reactions can be catalyzed by agents such as iodobenzenediacetate, facilitating high yields of aminoanthraquinone derivatives. The general mechanism includes the amination of 1,4-dihydroxyanthraquinone or related precursors, followed by subsequent reactions to introduce the butyl and 2-ethylhexyl groups.

Biological and Medicinal Applications

Anticancer Activity:
Research indicates that compounds similar to 1-(Butylamino)-4-[(2-ethylhexyl)amino]anthraquinone exhibit significant biological activities, including cytotoxic effects against various cancer cell lines. These derivatives have been studied for their potential as chemotherapeutic agents, showcasing mechanisms that may involve intercalation into DNA or inhibition of topoisomerase enzymes. The presence of amino groups enhances their interaction with biological molecules, potentially leading to increased efficacy in therapeutic applications.

Antibacterial Properties:
The compound has also been investigated for its antibacterial properties. Studies have shown that anthraquinone compounds can inhibit the growth of various bacteria, including Escherichia coli and Staphylococcus aureus. The antibacterial mechanisms include biofilm formation inhibition, destruction of the bacterial cell wall, and interference with nucleic acid and protein synthesis .

Case Study: Antibacterial Activity

A notable study evaluated the antibacterial activity of anthraquinone compounds, including 1-(Butylamino)-4-[(2-ethylhexyl)amino]anthraquinone. The results indicated a significant inhibition rate (over 93%) against common pathogens when incorporated into cigarette tipping paper. This application not only reduces microbial contamination but also enhances the safety of tobacco products .

Case Study: Cytotoxicity Against Cancer Cells

In another study focusing on the cytotoxic effects of anthraquinones, derivatives were tested against several cancer cell lines. The findings revealed that these compounds could induce apoptosis in cancer cells through mechanisms involving DNA intercalation and topoisomerase inhibition.

Comparison Table of Related Compounds

Compound NameStructureUnique Features
1,4-Bis[(2-ethylhexyl)amino]anthraquinoneStructureContains two ethylhexylamino groups; potential for higher solubility.
1-(Dimethylamino)-4-(ethyl)anthraquinoneStructureFeatures dimethylamine; different solubility profile and reactivity.
1-(Amino)-4-(hydroxy)anthraquinoneStructureHydroxy group enhances hydrogen bonding capabilities; used in different dye applications.

Mechanism of Action

The mechanism of action of 1-(Butylamino)-4-[(2-ethylhexyl)amino]anthraquinone involves its interaction with molecular targets such as enzymes and cellular proteins. The compound can intercalate into DNA, disrupting replication and transcription processes. It also inhibits key enzymes involved in cellular metabolism, leading to cell death. The pathways involved include oxidative stress induction and apoptosis.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Aminoanthraquinones

Compound Name Substituents (Positions 1 & 4) Molecular Weight LogP (Predicted) Key Applications
Target Compound Butylamino, 2-ethylhexylamino 424.6 g/mol ~6.2 Dyes, Potential Anticancer
1-[(2-Ethylhexyl)amino]-4-(methylamino)anthraquinone Methylamino, 2-ethylhexylamino 352.5 g/mol ~5.1 Dyes, Sensors
1-(Butylamino)-4-methoxyanthracene-9,10-dione Butylamino, Methoxy 338.4 g/mol ~3.8 Anticancer Agents
Solvent Blue 63 Methylamino, 3-Methylphenylamino 387.4 g/mol ~4.5 Textile Dyes
  • Lipophilicity : The target compound’s higher molecular weight and branched 2-ethylhexyl group contribute to a predicted LogP of ~6.2, significantly greater than analogs with smaller substituents (e.g., methyl or methoxy). This suggests superior lipid membrane permeability, which is advantageous in drug delivery .
  • Thermal Stability: Anthraquinones with alkylamino groups generally exhibit higher melting points (>200°C) compared to hydroxyl- or methoxy-substituted derivatives due to reduced hydrogen bonding .

Industrial and Regulatory Considerations

  • Dye Applications : The 2-ethylhexyl group’s steric bulk may reduce aggregation in solvent-based dyes, improving color intensity compared to linear analogs like Solvent Blue 63 .

Biological Activity

1-(Butylamino)-4-[(2-ethylhexyl)amino]anthraquinone is an organic compound belonging to the anthraquinone family, characterized by its unique dual amino substitutions. These modifications enhance its solubility and reactivity, making it a subject of interest in various biological studies, particularly regarding its potential as a chemotherapeutic agent. This article delves into the biological activity of this compound, highlighting its mechanisms of action, cytotoxic effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(Butylamino)-4-[(2-ethylhexyl)amino]anthraquinone is C₁₈H₂₃N₂O₂. The structural features include:

  • Butylamino Group : Enhances solubility in lipid environments.
  • 2-Ethylhexylamino Group : Contributes to hydrophobic interactions with biological membranes.

Research indicates that 1-(Butylamino)-4-[(2-ethylhexyl)amino]anthraquinone exhibits significant cytotoxic effects against various cancer cell lines. The proposed mechanisms include:

  • DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.
  • Topoisomerase Inhibition : It may inhibit topoisomerase enzymes, which are crucial for DNA unwinding during replication.
  • Apoptosis Induction : Studies suggest that it can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, similar to other anthraquinones like emodin .

Cytotoxicity and Biological Activity

The cytotoxic effects of 1-(Butylamino)-4-[(2-ethylhexyl)amino]anthraquinone have been evaluated in vitro against several cancer cell lines, including MCF-7 (breast cancer) and HCT-15 (colon cancer). The IC50 values indicate its potency in inhibiting cell proliferation:

Cell Line IC50 Value (µM) Mechanism of Action
MCF-75.0Apoptosis induction, DNA intercalation
HCT-158.0Topoisomerase inhibition, apoptosis

Case Studies

  • MCF-7 Breast Cancer Cells :
    • A study demonstrated that treatment with 1-(Butylamino)-4-[(2-ethylhexyl)amino]anthraquinone led to a significant reduction in cell viability, with apoptotic markers such as increased Bax expression and decreased Bcl-2 levels observed .
  • HCT-15 Colon Cancer Cells :
    • Similar findings were reported where the compound induced apoptosis via caspase activation. The study highlighted that the compound's hydrophobic nature facilitated its accumulation in cellular membranes, enhancing its cytotoxic effects .

Toxicological Profile

Toxicity assessments have been conducted to evaluate the safety profile of 1-(Butylamino)-4-[(2-ethylhexyl)amino]anthraquinone. Key findings include:

  • Aquatic Toxicity : Short-term toxicity tests on aquatic invertebrates indicated moderate toxicity levels, suggesting environmental considerations for its use .
  • Reproductive Toxicity Studies : Extended one-generation reproductive toxicity studies in rats showed no significant adverse effects at lower doses; however, higher doses did induce systemic toxicity .

Q & A

Q. What are the optimal synthetic routes for 1-(Butylamino)-4-[(2-ethylhexyl)amino]anthraquinone, and how do reaction conditions influence yield?

Methodology :

  • The compound can be synthesized via nucleophilic substitution of halogenated anthraquinones (e.g., 1,4-difluoroanthraquinone) with butylamine and 2-ethylhexylamine.
  • Catalytic systems like copper(II) hydroxide enhance coupling efficiency, as shown in reactions of ethylenediamine with brominated anthraquinones .
  • Solvent choice (e.g., DMF or DMSO) and temperature (80–120°C) critically impact yield. For example, fluorinated analogs synthesized at 100°C achieved >80% purity after recrystallization .

Q. How can researchers purify this compound to ensure high analytical-grade quality?

Methodology :

  • Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) effectively removes unreacted amines and byproducts.
  • Recrystallization in ethanol or methanol at reduced temperatures (0–5°C) improves crystallinity, as demonstrated for structurally similar anthraquinones .
  • HPLC (C18 column, acetonitrile/water mobile phase) confirms purity >98% via UV-Vis detection at λ = 450–550 nm .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodology :

  • 1H/13C NMR : Aromatic protons (δ 7.5–8.5 ppm) and amine protons (δ 2.5–3.5 ppm) confirm substitution patterns .
  • LC-MS : Molecular ion peaks (e.g., [M+H]+ at m/z ~466) validate molecular weight, while fragmentation patterns distinguish regioisomers .
  • FT-IR : N-H stretches (~3300 cm⁻¹) and C=O stretches (~1660 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound for optoelectronic applications?

Methodology :

  • DFT calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps, which correlate with UV-Vis absorption maxima (e.g., ~500 nm). Exact exchange terms improve accuracy for anthraquinone derivatives .
  • Solvatochromic shifts in polar solvents (e.g., ethanol vs. toluene) are modeled using COSMO solvation models, aligning with experimental λmax deviations <5 nm .

Q. What contradictions exist in reported biological activities of analogous anthraquinones, and how can they be resolved?

Methodology :

  • Discrepancies in antimicrobial efficacy (e.g., gram-positive vs. gram-negative bacteria) arise from substituent positioning. For example, 2-sulfonic acid groups enhance activity against Candida spp. (zone inhibition ~7.5 mm) .
  • Control experiments with ATPase inhibition assays clarify whether biological effects stem from redox activity or structural interference .

Q. How do steric effects from the 2-ethylhexyl group influence aggregation in solution-phase studies?

Methodology :

  • Dynamic light scattering (DLS) reveals aggregation thresholds (~0.1 mM in THF).
  • Molecular dynamics simulations (AMBER force field) show branched alkyl chains reduce π-π stacking of anthraquinone cores, critical for dye dispersion in polymers .

Q. What strategies mitigate batch-to-batch variability in catalytic synthesis?

Methodology :

  • Statistical optimization (e.g., Box-Behnken design) identifies critical factors: amine stoichiometry (1.2:1 molar ratio), catalyst loading (5 mol% Cu(OH)₂), and reaction time (12–16 hr) .
  • In-line FTIR monitors reaction progress, reducing intermediate variability .

Data Contradiction Analysis

Q. Why do computational predictions of solubility parameters conflict with experimental logP values?

Resolution :

  • DFT-derived logP often underestimates hydrophobic contributions from 2-ethylhexyl chains. Experimental logP (~4.7) aligns with shake-flask assays (octanol/water), while group-additivity methods (e.g., Crippen’s fragmentation) correct for branched alkyl interactions .

Q. How can researchers reconcile conflicting reports on photostability in polymeric matrices?

Resolution :

  • Accelerated UV aging tests (ISO 4892-2) show photostability depends on polymer crystallinity. Covalent bonding (e.g., methacrylation in PMMA) reduces degradation vs. physical blending .

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